1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
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Overview
Description
1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole is a complex organic compound that features both imidazole and pyrazole rings, along with a boronate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Attachment of the imidazole group: This step might involve the alkylation of the pyrazole ring with an imidazole derivative.
Introduction of the boronate ester group: This can be done through a Suzuki coupling reaction, where the pyrazole-imidazole intermediate is reacted with a boronic acid or boronate ester under palladium catalysis.
Industrial Production Methods
Industrial production methods for such complex organic compounds often involve optimization of the synthetic route to maximize yield and minimize cost. This may include the use of continuous flow reactors, advanced purification techniques, and automation of reaction steps.
Chemical Reactions Analysis
Types of Reactions
1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole or pyrazole rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, platinum, and other transition metals for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different boronic acid derivatives, while substitution reactions could introduce various functional groups onto the pyrazole or imidazole rings.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and catalysis.
Biology: Potential use in the development of bioactive molecules or as a ligand in biochemical assays.
Medicine: Exploration as a potential therapeutic agent or in drug delivery systems.
Industry: Application in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole would depend on its specific application. In catalysis, it might act as a ligand that stabilizes transition states. In biological systems, it could interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2-Imidazol-1-ylethyl)-4-bromopyrazole: Similar structure but with a bromine atom instead of the boronate ester group.
1-(2-Imidazol-1-ylethyl)-4-chloropyrazole: Similar structure with a chlorine atom.
1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazole: Similar structure but with an imidazole ring instead of the pyrazole ring.
Uniqueness
The presence of both imidazole and pyrazole rings, along with the boronate ester group, makes 1-(2-Imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole unique. This combination of functional groups can provide distinct reactivity and binding properties, making it valuable for specific applications in synthesis and catalysis.
Properties
Molecular Formula |
C14H21BN4O2 |
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Molecular Weight |
288.16 g/mol |
IUPAC Name |
1-(2-imidazol-1-ylethyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
InChI |
InChI=1S/C14H21BN4O2/c1-13(2)14(3,4)21-15(20-13)12-9-17-19(10-12)8-7-18-6-5-16-11-18/h5-6,9-11H,7-8H2,1-4H3 |
InChI Key |
QNQNZXLVIMCARV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)CCN3C=CN=C3 |
Origin of Product |
United States |
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